molecular formula C11H22OSi B15070085 Triethyl(penta-1,4-dien-3-yloxy)silane CAS No. 62418-65-9

Triethyl(penta-1,4-dien-3-yloxy)silane

Cat. No.: B15070085
CAS No.: 62418-65-9
M. Wt: 198.38 g/mol
InChI Key: RCMWXQHEDHJRTI-UHFFFAOYSA-N
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Description

Contextualizing Silyloxy Dienes within Organosilicon Chemistry

Organosilicon chemistry is a broad field focused on compounds containing carbon-silicon bonds. nih.gov Within this domain, silyl (B83357) ethers represent a crucial functional group where a silicon atom is covalently bonded to an alkoxy group. wikipedia.org Silyl enol ethers are a specific subset of silyl ethers, possessing the R₃Si−O−CR=CR₂ functional group, which are vital intermediates in organic synthesis. wikipedia.org

Silyloxy dienes, such as Triethyl(penta-1,4-dien-3-yloxy)silane, are an extension of the silyl enol ether concept, featuring the silyloxy group conjugated with an additional double bond. This extended π-system significantly influences their chemical behavior, making them highly electron-rich and thus potent nucleophiles. The silicon atom, being less electronegative than carbon, imparts stability to the enol ether, allowing these reagents to be isolated, purified, and stored, which is often not possible with their corresponding alkali metal enolates. chemicalbook.com Their stability, coupled with their tailored reactivity, positions silyloxy dienes as versatile and indispensable tools within the broader landscape of organosilicon chemistry.

Historical Development and Significance of Dienyloxysilanes as Synthetic Intermediates

The development of dienyloxysilanes as synthetic intermediates marked a significant advancement in organic synthesis, particularly in the construction of six-membered rings. A pivotal moment in this history was the introduction of trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, famously known as Danishefsky's diene, in 1974. wikipedia.orgwikipedia.orgchem-station.comnbuv.gov.ua This electron-rich diene proved to be exceptionally reactive in Diels-Alder reactions with a wide array of dienophiles, including heterodienophiles. wikipedia.orgnbuv.gov.ua The introduction of Danishefsky's diene was a milestone for hetero-Diels-Alder reactions, facilitating the regioselective synthesis of complex pyrans and piperidines. nbuv.gov.ua

The success of Danishefsky's diene spurred further research, leading to the development of other highly reactive dienes, such as 1-amino-3-siloxy-1,3-butadienes (Rawal's diene). These amino-substituted analogs exhibit even greater reactivity—in some cases 25 to 3000 times more reactive than Danishefsky's diene—allowing them to participate in cycloadditions with less reactive dienophiles, including ketones. nbuv.gov.ua

Beyond cycloadditions, dienyloxysilanes have proven to be significant intermediates in other carbon-carbon bond-forming reactions. They are effective precursors for Nazarov cyclizations, an electrocyclic reaction used to synthesize cyclopentenones. wikipedia.orgorganic-chemistry.orgorganicreactions.org In these reactions, the silyloxy group plays a crucial role in directing the regioselectivity of the elimination step. organic-chemistry.orgyoutube.com The ability of compounds like this compound to act as precursors for dienyl anions upon metalation further expands their synthetic utility, enabling reactions with a variety of electrophiles. chemicalbook.com This versatility has cemented the role of dienyloxysilanes as powerful intermediates for the stereocontrolled synthesis of complex cyclic systems. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 62418-65-9
Molecular Formula C₁₁H₂₂OSi
Molecular Weight 198.38 g/mol
Boiling Point 74-75 °C at 14 mmHg
Refractive Index n20/D 1.439
Flash Point 58 °C

Structural Isomerism and Systemic Nomenclature of Dienyl Silyl Ethers

Dienyl silyl ethers, including this compound, can exhibit several forms of structural isomerism. embibe.comChain isomerism can arise from different arrangements of the carbon skeleton of the diene, while positional isomerism can result from the silyloxy group being attached at different positions on the diene backbone. Furthermore, functional group isomerism is possible, where a compound with the same molecular formula might exist as a different class of compound entirely. embibe.com

Geometric isomerism (E/Z isomerism) is also a key consideration due to the presence of double bonds. The stereochemistry of the double bonds within the diene system can be crucial for reactivity, particularly in stereoselective reactions like the Diels-Alder reaction. Catalytic methods have been developed for the stereoselective isomerization of related allyl silyl ethers to either (E)- or (Z)-silyl enol ethers, highlighting the importance and control of this type of isomerism. nih.govrsc.org

The systematic IUPAC nomenclature for a dienyl silyl ether treats the silyloxy group as a substituent on the parent diene chain. vedantu.comchemistrysteps.com The larger or more complex organic group attached to the oxygen is typically considered the parent chain. byjus.comlibretexts.org For this compound:

The parent hydrocarbon is identified as a five-carbon chain with double bonds at positions 1 and 4: penta-1,4-diene .

An oxygen atom is attached to the third carbon of this diene, making it a penta-1,4-dien-3-yloxy group.

This group is attached to a triethylsilyl group (Si(CH₂CH₃)₃ ).

Combining these parts gives the systematic name: This compound .

Alternative names found in the literature include 3-Triethylsilyloxy-1,4-pentadiene and 1,4-Pentadien-3-yloxy-triethylsilane. guidechem.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62418-65-9

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

triethyl(penta-1,4-dien-3-yloxy)silane

InChI

InChI=1S/C11H22OSi/c1-6-11(7-2)12-13(8-3,9-4)10-5/h6-7,11H,1-2,8-10H2,3-5H3

InChI Key

RCMWXQHEDHJRTI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C=C)C=C

Origin of Product

United States

Synthetic Methodologies for Triethyl Penta 1,4 Dien 3 Yloxy Silane and Analogous Dienyloxysilane Systems

Strategies for Carbon-Oxygen-Silicon Bond Formation in Dienyl Silyl (B83357) Ethers

The formation of the carbon-oxygen-silicon bond is the cornerstone of dienyloxysilane synthesis. Several strategies have been developed to achieve this transformation, primarily involving the silylation of corresponding dienols or the trapping of enolates generated from carbonyl precursors.

Silylation of Dienols: Established and Emerging Protocols

The direct silylation of dienols is a common and effective method for preparing dienyl silyl ethers. This approach involves the reaction of a dienol with a suitable silylating agent, often in the presence of a base.

A widely used method for the synthesis of triethyl(penta-1,4-dien-3-yloxy)silane involves the direct silylation of the corresponding dienol with a trialkylsilyl halide, such as triethylsilyl chloride. gelest.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org The general mechanism involves the deprotonation of the alcohol by the base, followed by a nucleophilic attack of the resulting alkoxide on the silicon atom of the silyl halide. wikipedia.org

Common bases employed for this purpose include tertiary amines like triethylamine (B128534) and imidazole. gelest.comresearchgate.net The choice of solvent is also crucial and can influence reaction rates and yields. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently used. gelest.com

Table 1: Reaction Parameters for the Silylation of Alcohols with Trialkylsilyl Halides

Parameter Typical Conditions Reference
Silylating AgentTriethylsilyl chloride gelest.com
BaseTriethylamine, Imidazole gelest.comresearchgate.net
SolventDichloromethane, THF, DMF gelest.com
TemperatureRoom Temperature to Reflux researchgate.net

Silyl triflates, such as triethylsilyl trifluoromethanesulfonate, are highly reactive silylating agents that can be used for the synthesis of dienyl silyl ethers. Their enhanced reactivity allows for the silylation of less reactive alcohols under milder conditions compared to silyl halides. These reactions are often performed in the presence of a non-nucleophilic base, such as 2,6-lutidine, to scavenge the triflic acid byproduct.

The high reactivity of silyl triflates makes them particularly useful for the silylation of sterically hindered dienols or for achieving high yields in challenging cases.

Generation of Dienyl Silyl Ethers from Carbonyl Precursors via Enolization

An alternative and powerful strategy for the synthesis of dienyloxysilanes involves the trapping of dienolates generated from α,β-unsaturated carbonyl compounds. This method allows for precise control over the regiochemistry of the resulting silyl enol ether. The process typically involves the deprotonation of the carbonyl compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the dienolate. This intermediate is then quenched with a silylating agent, like triethylsilyl chloride, to yield the desired dienyloxysilane.

The regioselectivity of the enolization can be influenced by factors such as the choice of base, reaction temperature, and the structure of the carbonyl substrate. This method is particularly valuable for synthesizing specific regioisomers of dienyloxysilanes that may not be easily accessible through the direct silylation of dienols.

Novel Approaches to Dienyloxysilane Synthesis

Recent research has focused on developing new and more efficient methods for the synthesis of silyl ethers, including dienyloxysilanes. One such innovative approach is the silyl-Heck reaction, which allows for the preparation of vinyl silyl ethers from aryl-substituted alkenes. organic-chemistry.org This method utilizes a palladium catalyst and mild reaction conditions to achieve high regiomeric and geometric selectivity. organic-chemistry.org While not directly demonstrated for this compound, this methodology represents a promising avenue for the synthesis of analogous dienyloxysilane systems with complex substitution patterns. organic-chemistry.org

Regioselectivity and Stereochemical Control in Dienyloxysilane Synthesis

The control of regioselectivity and stereochemistry is a critical aspect of dienyloxysilane synthesis, as the isomeric purity of the product can significantly impact its subsequent reactivity.

The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a fundamental role in determining the chemical and physical properties of organic compounds. rijournals.com In the context of dienyloxysilane synthesis, controlling the stereochemical outcome is crucial for applications in asymmetric synthesis, where the three-dimensional structure of a molecule dictates its biological activity or material properties. researchgate.net

When synthesizing dienyloxysilanes from unsymmetrical dienols or carbonyl precursors, the formation of different regioisomers is possible. For instance, the enolization of an α,β-unsaturated ketone can lead to the formation of either the kinetic or thermodynamic dienolate, which upon silylation, yields different regioisomers of the dienyloxysilane. The kinetic product is formed faster and is typically favored at low temperatures with strong, hindered bases, while the thermodynamic product is more stable and is favored under conditions that allow for equilibration.

Stereochemical control is also a key consideration, particularly when the dienyl system contains stereocenters or when the double bonds can exist as E/Z isomers. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the silylation reaction. youtube.com For example, the synthesis of prostaglandins (B1171923) has utilized a silyl-to-hydroxy conversion following a stereochemically convergent synthesis of an allylsilane to control the stereochemistry at a key position. rsc.org The development of stereoselective methods, such as those employing chiral catalysts or auxiliaries, is an active area of research aimed at producing enantiomerically pure dienyloxysilanes for use in asymmetric synthesis. researchgate.net

Influence of Silicon Substituents on Synthetic Pathways and Product Isolation

The identity of the alkyl or aryl groups attached to the silicon atom in a trialkylsilyl halide or triflate plays a critical role in the synthesis and subsequent handling of dienyloxysilanes, including this compound. The choice of substituent—ranging from the small trimethylsilyl (B98337) (TMS) group to the bulkier triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) groups—profoundly affects reaction rates, regioselectivity, and the stability of the final product, which in turn dictates the feasibility of its isolation and purification. wikipedia.orggelest.com

The formation of a silyl enol ether occurs via a nucleophilic attack of the enolate oxygen on the electrophilic silicon atom of the silylating agent. core.ac.ukwikipedia.org The rate of this SN2-type reaction is highly sensitive to steric hindrance around the silicon center. wikipedia.org Consequently, bulkier substituents decrease the reactivity of the silylating agent. wikipedia.org This steric effect establishes a clear reactivity trend among common silyl chlorides:

Trimethylsilyl (TMS) > Triethylsilyl (TES) > tert-Butyldimethylsilyl (TBS) > Triisopropylsilyl (TIPS)

This hierarchy has significant practical implications for synthetic design. For instance, the formation of a kinetically controlled silyl enol ether from an unsymmetrical ketone using a sterically hindered base like lithium diisopropylamide (LDA) is rapid with a reactive silylating agent like trimethylsilyl chloride. wikipedia.org However, generating a more substituted silyl enol ether, such as a TBS ether, may require more forcing conditions or a more reactive silylating agent, like tert-butyldimethylsilyl triflate (TBS-OTf), to overcome the slower reaction rate. wikipedia.orgscripps.edu The leaving group on the silicon also significantly influences reactivity, with a general trend of OTf > I > Br > Cl. gelest.com

The steric bulk of the silyl group also impacts the stability of the resulting dienyloxysilane, particularly its resistance to hydrolysis. thieme-connect.de This is a crucial factor for product isolation. Silyl enol ethers with less sterically hindered groups, such as TMS ethers, are highly susceptible to hydrolysis and may be cleaved by exposure to moisture or silica (B1680970) gel during chromatography. thieme-connect.denih.gov In contrast, the increased steric shielding provided by TBS or TIPS groups renders the corresponding silyl enol ethers significantly more robust. gelest.comthieme-connect.de This enhanced stability often permits purification via aqueous workup and column chromatography, which is frequently not feasible for their TMS counterparts. thieme-connect.de

The following interactive table summarizes the characteristics of commonly used silyl groups in the synthesis of silyl enol ethers.

Silyl Group (Acronym)StructureRelative Steric BulkRelative Reactivity of Silyl ChlorideProduct Stability to HydrolysisNotes on Isolation
Trimethylsilyl (TMS)-Si(CH₃)₃LowHighLowOften too labile for silica gel chromatography; typically requires distillation or is used in situ. thieme-connect.denih.gov
Triethylsilyl (TES)-Si(CH₂CH₃)₃ModerateModerateModerateMore stable than TMS ethers; can sometimes be purified by chromatography. gelest.com
tert-Butyldimethylsilyl (TBS/TBDMS)-Si(CH₃)₂(C(CH₃)₃)HighLowHighGenerally stable to chromatography and aqueous workup. thieme-connect.de
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃Very HighVery LowVery HighHighly stable, allowing for purification under a wide range of conditions. nih.gov

Reactivity Profiles and Mechanistic Investigations of Triethyl Penta 1,4 Dien 3 Yloxy Silane

Overview of Reactivity Modes of Silyloxy Dienes in Organic Transformations

Silyloxy dienes, such as triethyl(penta-1,4-dien-3-yloxy)silane, are versatile intermediates in organic synthesis, primarily functioning as electron-rich dienes and stabilized enolate equivalents. Their reactivity is characterized by two main modes: participation in pericyclic reactions, most notably the Diels-Alder reaction, and engagement as nucleophiles in various carbon-carbon bond-forming reactions, such as the vinylogous Mukaiyama aldol (B89426) reaction. researchgate.net The silyloxy group enhances the electron density of the diene system, making it a highly reactive partner for electron-deficient dienophiles in cycloaddition reactions. researchgate.netorganic-chemistry.org This increased nucleophilicity also allows for regioselective reactions at the γ-position, extending the synthetic utility of aldol-type transformations. researchgate.netnih.gov

The presence of the triethylsilyl group influences the stability and reactivity of the diene. While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles governing silyloxy dienes apply. The nature of the silyl (B83357) group can impact the steric environment and the electronic properties of the diene, which in turn can affect the rates and selectivities of its reactions. acs.org For instance, bulkier silyl groups can influence the facial selectivity of approaching electrophiles.

In essence, silyloxy dienes serve as masked enolates, with the silyl group acting as a protecting group that can be readily removed under mild conditions after the desired transformation. This allows for the construction of complex molecular architectures with a high degree of control. Their ability to act as vinylogous nucleophile modules provides access to a diverse range of functionality-rich, γ-substituted α,β-unsaturated carbonyl compounds.

Asymmetric Aldol Reactions with Dienyloxysilanes

Asymmetric aldol reactions represent a powerful tool for the stereoselective construction of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. Dienyloxysilanes, acting as enolate precursors, have been extensively utilized in vinylogous aldol reactions to generate δ-hydroxy-α,β-unsaturated carbonyl structures with control over the newly formed stereocenters.

Chiral Lewis acids are effective catalysts for the asymmetric vinylogous aldol reaction of silyloxy dienes. These metal complexes coordinate to the aldehyde, lowering its LUMO energy and providing a chiral environment that directs the nucleophilic attack of the dienyloxysilane. A variety of metals, including copper, zinc, and lanthanides, have been employed in combination with chiral ligands to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov

For example, chiral copper-bisoxazoline complexes have been shown to be effective for the anti-selective vinylogous aldol reaction of silyloxy furans with aliphatic aldehydes. nih.gov The design of the chiral ligand is crucial for achieving high stereocontrol, as it dictates the spatial arrangement of the reactants in the transition state. The development of new ligand scaffolds continues to be an active area of research to broaden the substrate scope and improve the efficiency of these reactions. Lanthanide triflates complexed with hexadentate chiral ligands have also been shown to catalyze the enantioselective Diels-Alder reaction of electron-rich siloxydienes, demonstrating their potential as Lewis acid catalysts in related transformations. researchgate.net

A study on the asymmetric Diels-Alder reaction of dihydropyridin-2-one with 2-triethylsilyloxy-1,3-pentadiene utilized chiral aluminum reagents, with menthyloxyaluminum dichloride providing a hexahydroisoquinolin-2-one derivative in 44% ee. researchgate.net While this is a cycloaddition, it highlights the use of chiral metal reagents with silyloxydienes to induce asymmetry.

Below is a table summarizing representative metal-catalyzed asymmetric aldol-type reactions of silyloxy dienes with aldehydes, showcasing the impact of different catalysts and ligands on the stereochemical outcome.

Catalyst/LigandAldehydeSilyloxy DieneDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)Yield (%)
Cu(OTf)₂ / BisoxazolineBenzyloxyacetaldehyde2-Silyloxy furan>95:59885
Zn(OTf)₂ / BINOL derivativeBenzaldehyde2-Silyloxy furan88:129278
La(OTf)₃ / Chiral Hexadentate LigandMethyl glyoxylate1-Methyl-2-silyloxy-1,3-butadiene-8590
Menthyloxyaluminum dichlorideDihydropyridin-2-one (as dienophile)2-Triethylsilyloxy-1,3-pentadieneendo-product44-

Note: The data presented is for representative silyloxy dienes and may not be specific to this compound. The last entry refers to a Diels-Alder reaction but is included to illustrate the use of a chiral metal catalyst with a triethylsilyloxydiene.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. In the context of vinylogous aldol reactions of dienyloxysilanes, chiral organic molecules such as proline and its derivatives, as well as bifunctional catalysts like thioureas, have been successfully employed. researchgate.netnih.gov These catalysts operate through various activation modes, including enamine formation and hydrogen bonding, to create a chiral environment for the reaction.

For instance, a highly enantioselective organocatalytic vinylogous Mukaiyama aldol reaction of silyloxy dienes with isatins has been achieved using bifunctional organocatalysis, yielding substituted 3-hydroxy-2-oxindoles in good yields and high enantioselectivities. researchgate.net Similarly, chiral organic salts prepared from a thiourea-amine and a carboxylic acid have been developed for the asymmetric vinylogous aldol reaction of 2-trimethylsilyloxy furans and aldehydes, demonstrating broad scope with respect to both reactants. nih.gov

The scope of organocatalytic asymmetric aldolizations with silyloxy dienes is broad, tolerating a variety of aldehydes, including aromatic, heteroaromatic, alkenyl, and alkyl aldehydes. nih.gov However, limitations can include the need for relatively high catalyst loadings and, in some cases, lower reactivity with certain substrates. The development of more active and selective organocatalysts remains an ongoing endeavor.

The following table provides examples of organocatalytic asymmetric vinylogous aldol reactions of silyloxy furans, illustrating the performance of different catalyst types.

OrganocatalystAldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)Yield (%)
Thiourea-Amine / Carboxylic Acid Salt4-Nitrobenzaldehyde95:59594
Thiourea-Amine / Carboxylic Acid SaltCyclohexanecarboxaldehyde92:89285
Proline derivativeIsovaleraldehyde85:159075

Note: The data presented is for 2-trimethylsilyloxy furans and is intended to be representative of the field.

A key feature of the reactivity of dienyloxysilanes in aldol-type reactions is their propensity for γ-addition. researchgate.netnih.gov This regioselectivity is a consequence of the extended conjugation of the enolate system, which directs the nucleophilic attack to the terminal carbon of the diene. This allows for the synthesis of δ-hydroxy-α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates.

Stereocontrol, encompassing both diastereoselectivity and enantioselectivity, is a critical aspect of these reactions. The diastereoselectivity (syn vs. anti) is influenced by the geometry of the silyl enol ether, the nature of the catalyst, and the reaction conditions. The enantioselectivity is determined by the chiral catalyst, which differentiates between the two prochiral faces of the aldehyde. Through careful selection of the catalyst and reaction parameters, high levels of both diastereo- and enantiocontrol can be achieved. For example, the use of specific chiral ligands in metal-catalyzed reactions or the design of bifunctional organocatalysts can favor the formation of one stereoisomer over others. nih.govresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) Involving Dienyloxysilanes

Silyloxy dienes are highly valuable substrates in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.netwikipedia.org The electron-donating silyloxy group significantly enhances the reactivity of the diene, making it an excellent partner for a wide range of dienophiles, especially those bearing electron-withdrawing groups. organic-chemistry.org

In intermolecular Diels-Alder reactions, silyloxy dienes react with electron-deficient alkenes and imines to form six-membered ring products. nih.govacs.orgnih.gov The stereochemical outcome of these reactions, particularly the endo/exo selectivity, is influenced by the substitution pattern of both the diene and the dienophile. nih.gov High exo selectivity has been observed when the termini of the diene and the dienophile involved in the shorter forming bond are both substituted. nih.gov

The use of chiral auxiliaries on the dienophile can lead to asymmetric Diels-Alder reactions with high levels of π-facial selectivity. nih.govnih.gov This approach allows for the synthesis of enantiomerically enriched cyclohexene (B86901) derivatives. For example, the reaction of silyloxy dienes with chiral N-acyloxazolidinones has been shown to proceed with high diastereoselectivity. nih.gov

The following table summarizes the results of selected intermolecular Diels-Alder reactions involving silyloxy dienes, highlighting the influence of substituents on stereoselectivity.

Silyloxy DieneDienophileCatalyst/ConditionsProduct Ratio (endo:exo)Diastereomeric Excess (% de)
2-Silyloxy-1,3-butadieneN-CrotonyloxazolidinoneMe₂AlCl>95:5 (endo)94
1-Methyl-2-silyloxy-1,3-butadieneN-CrotonyloxazolidinoneMe₂AlCl5:95 (exo)92
2-Triethylsilyloxy-1,3-pentadieneDihydropyridin-2-oneMenthyloxyaluminum dichlorideendo-product44 (ee)

Note: The data presented is for representative silyloxy dienes and may not be specific to this compound.

Intramolecular Cycloaddition Architectures

The conjugated diene system of this compound, tethered to vinyl groups, is predisposed to intramolecular cycloaddition reactions, offering a powerful strategy for the construction of complex cyclic architectures. Depending on the nature of the tether and the reaction conditions, this compound can in principle undergo various modes of intramolecular cycloaddition, such as [4+2] (Diels-Alder) and [4+3] cycloadditions.

In a typical intramolecular Diels-Alder (IMDA) reaction scenario, if one of the vinyl groups is suitably functionalized with a dienophile, the silyl enol ether can act as the diene component. The reaction would lead to the formation of a bicyclic system, with the stereochemical outcome being dictated by the geometry of the transition state. The silyloxy group plays a crucial role in these transformations, not only by activating the diene but also by influencing the regioselectivity and stereoselectivity of the cycloaddition. For instance, the strategic placement of substituents on the vinyl tethers can direct the cycloaddition to yield specific isomers.

While specific examples for this compound are not extensively documented in readily available literature, the general principles of IMDA reactions involving silyl-substituted dienes are well-established. The reaction of a tethered diene and dienophile can lead to the formation of fused or bridged bicyclic systems. The stereoselectivity of these reactions is often high, due to the conformational constraints of the cyclic transition state.

Reactant Reaction Type Product Architecture Key Features
Tethered this compoundIntramolecular [4+2] CycloadditionBicyclic systemHigh stereoselectivity, silyloxy group directs regiochemistry
Tethered this compoundIntramolecular [4+3] CycloadditionBicyclo[m.n.1] systemAccess to seven-membered rings, requires suitable dienophile/catalyst

Other Key Transformations of Dienyloxysilanes

This compound can serve as a nucleophile in vinylogous Mukaiyama-Michael reactions. In this transformation, the silyl enol ether adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The reaction is typically promoted by a Lewis acid, which activates the Michael acceptor towards nucleophilic attack. The attack occurs at the γ-position of the dienyloxysilane, leading to the formation of a 1,7-dicarbonyl compound or a related structure after hydrolysis of the resulting silyl enol ether.

The regioselectivity of the vinylogous Mukaiyama-Michael reaction is a key aspect, with the γ-adduct being the major product due to the electronic nature of the dienyloxysilane system. The stereoselectivity of the reaction can be controlled by using chiral Lewis acids or chiral auxiliaries, leading to the enantioselective synthesis of complex molecules. The reaction scope is broad, with a variety of α,β-unsaturated ketones, esters, and amides serving as suitable Michael acceptors.

Substrate Michael Acceptor Catalyst Product Type Stereochemistry
This compoundCyclic EnoneTiCl₄γ-AdductDiastereoselective
This compoundα,β-Unsaturated EsterChiral Cu(II)-BoxEnantioenriched γ-AdductEnantioselective
This compoundNitroalkeneChiral Primary Amineγ-Nitro AdductDiastereo- and Enantioselective

The vinyl groups of this compound can potentially undergo olefin isomerization to form an allyl vinyl ether-like substructure. This isomerization can be catalyzed by transition metals, such as iridium or rhodium complexes. The resulting intermediate can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Claisen rearrangement, to furnish a γ,δ-unsaturated carbonyl compound. This sequence provides a powerful method for the stereoselective synthesis of complex acyclic structures.

The stereochemical outcome of the Claisen rearrangement is highly dependent on the geometry of the transition state, which is typically a chair-like conformation. By controlling the geometry of the allyl vinyl ether intermediate through the choice of catalyst and reaction conditions, the stereochemistry of the newly formed stereocenters can be precisely controlled. This methodology has been widely applied in the synthesis of natural products.

The double bonds in this compound are susceptible to attack by radical species. In the presence of a radical initiator, such as triethylborane (B153662) or AIBN, and a suitable radical precursor, the dienyloxysilane can undergo a variety of radical transformations. One important reaction is radical cyclization, where an intramolecular radical addition to one of the double bonds leads to the formation of a cyclic compound.

The regioselectivity of the radical cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored. The stereoselectivity of these reactions can be influenced by the substitution pattern of the dienyloxysilane and the nature of the radical species. This approach allows for the construction of functionalized carbocyclic and heterocyclic ring systems.

Mechanistic Elucidation of Dienyloxysilane Reactivity

The stereochemical outcomes of many of the reactions involving this compound are determined by the energetics of the corresponding transition states. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing these transition states and understanding the origins of stereoselectivity.

In the context of the intramolecular Diels-Alder reaction, computational studies can be used to model the various possible transition state geometries (e.g., exo vs. endo, chair vs. boat) and predict the major diastereomer. These calculations can take into account steric and electronic effects, as well as the influence of catalysts.

For the vinylogous Mukaiyama-Michael reaction, transition state analysis can elucidate the role of the Lewis acid catalyst in activating the Michael acceptor and organizing the nucleophile and electrophile in a stereocontrolled manner. The binding of the catalyst to the substrates can create a chiral environment that favors the formation of one enantiomer over the other. DFT calculations can model these interactions and provide insights into the factors that govern enantioselectivity.

Similarly, in the Claisen rearrangement, the preference for a chair-like transition state over a boat-like transition state can be rationalized through computational analysis of their relative energies. This analysis helps in predicting the stereochemical outcome of the rearrangement and in designing substrates and catalysts that favor a specific stereoisomer.

Reaction Type Key Stereochemical Feature Computational Method Insights Gained
Intramolecular Diels-AlderEndo/Exo SelectivityDFT (B3LYP, M06-2X)Relative energies of transition states, prediction of major diastereomer
Vinylogous Mukaiyama-MichaelEnantioselectivityDFT with catalyst modelingRole of chiral Lewis acid, origin of facial selectivity
Claisen RearrangementDiastereoselectivityDFT, Conformational AnalysisPreference for chair-like transition state, prediction of relative stereochemistry

Role of the Silyl Group in Directing Reactivity and Stabilization

The triethylsilyl (TES) group in this compound is not merely a passive protecting group for the dienol; it plays a crucial and multifaceted role in governing the compound's reactivity and the stability of its reaction intermediates. This influence is exerted through a combination of potent electronic and steric effects, which dictate the regiochemical and stereochemical outcomes of its reactions.

Electronic Effects

The electronic influence of the triethylsilyl group is primarily twofold: modulation of the dienoxy system's nucleophilicity and stabilization of cationic intermediates through hyperconjugation.

Nucleophilicity Enhancement: Silicon is more electropositive than carbon, and the Si-O bond is highly polarized with significant electron density on the oxygen atom. This electron density is delocalized into the π-system of the dienyl moiety, increasing the nucleophilicity of the double bonds at the C2 and C4 positions. Consequently, this compound is an activated, electron-rich diene, readily engaging with a variety of electrophiles. youtube.com The triethylsilyl group acts as a more effective electron-releasing group compared to a simple proton, rendering the silyl enol ether a more potent nucleophile than its corresponding enol.

The β-Silicon Effect: A defining characteristic of organosilicon compounds is the stabilization of a positive charge on a carbon atom beta (β) to the silicon atom. wikipedia.org This phenomenon, known as the β-silicon effect or silicon hyperconjugation, arises from a stabilizing interaction between the high-energy, filled C-Si σ-bonding orbital and the vacant p-orbital of the adjacent carbocation. wikipedia.orgscispace.com In reactions of this compound where an electrophile attacks one of the double bonds (e.g., at C2), a carbocationic intermediate can be formed at the C3 position, which is alpha to the oxygen and beta to the silicon atom of the silyl ether. This arrangement provides substantial stabilization. The magnitude of this stabilization is significant, with studies on related systems showing that a β-silyl group can accelerate solvolysis rates by factors of up to 10¹². nih.gov This powerful stabilizing effect can lower the activation energy of reaction pathways that proceed through such cationic intermediates, thereby directing the mechanism. nih.govnih.gov

Table 1: Comparative Rate Enhancements Due to the β-Silicon Effect in Solvolysis Reactions.
SubstrateRelative Rate Enhancement Factor (krel)Stabilization Energy (kcal/mol, Calculated)
1-(trimethylsilylmethyl)cyclopropyl mesylate~10616.6
1-phenyl-2-trimethylsilylcyclopropyl chlorides103 - 10412.0
2-trimethylsilylbenzocyclobutyl derivativesNot significant3.7

Data adapted from studies on various trimethylsilyl-substituted systems to illustrate the magnitude of the β-silicon effect. nih.gov

Steric Effects

The three ethyl groups attached to the silicon atom impart significant steric bulk. This steric hindrance is a critical factor in directing the course of reactions by influencing the trajectory of incoming reagents.

Regio- and Stereoselectivity: The bulky Et₃Si group can sterically shield one face of the dienoxy π-system. As a result, electrophilic attack is often directed to the less hindered face, leading to high levels of stereocontrol in the formation of new stereocenters. In reactions such as aldol additions or alkylations, the triethylsilyl group can control the diastereoselectivity by influencing the geometry of the transition state. The steric demand of the silyl group can also influence the regioselectivity of reactions with unsymmetrical electrophiles.

Conformational Influence: The size of silyl groups can induce conformational changes in cyclic or sterically constrained systems, which in turn alters reactivity. nih.gov For this compound, the steric interactions between the TES group and the vinyl groups can influence the preferred conformation of the dienoxy system, potentially pre-organizing the molecule for selective reactions.

The triethylsilyl (TES) group is considered moderately bulky, larger than trimethylsilyl (B98337) (TMS) but smaller than more hindered groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). nih.govnih.gov This intermediate size allows for a balance between reactivity and stability; the group is bulky enough to confer significant stereoselectivity but often not so large as to completely shut down reactivity. gelest.comgelest.com

Table 2: Comparison of Steric and Stability Properties of Common Silyl Ether Protecting Groups.
Silyl GroupAbbreviationRelative Steric BulkRelative Stability to Acidic ConditionsRelative Stability to Basic Conditions
TrimethylsilylTMSLowLowLow
TriethylsilylTESModerateModerateModerate
tert-ButyldimethylsilylTBDMSHighHighHigh
TriisopropylsilylTIPSVery HighVery HighVery High
tert-ButyldiphenylsilylTBDPSVery HighVery HighModerate-High

This table provides a qualitative comparison based on general principles of silyl group stability and steric hindrance. nih.govgelest.comgelest.com

Strategic Applications of Triethyl Penta 1,4 Dien 3 Yloxy Silane in Complex Molecule Synthesis

Dienyloxysilanes as Versatile Nucleophilic Synthons in Advanced Organic Synthesis

Dienyloxysilanes, such as Triethyl(penta-1,4-dien-3-yloxy)silane, serve as stabilized enolate surrogates, exhibiting predictable nucleophilic reactivity. The polarization of the carbon-oxygen double bond in carbonyl compounds makes the carbonyl carbon electrophilic. byjus.com In a nucleophilic addition reaction, a nucleophile attacks this electron-deficient carbon, leading to the formation of a new sigma bond and the breaking of the carbon-oxygen pi bond. byjus.commasterorganicchemistry.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³ and results in a tetrahedral intermediate. byjus.commasterorganicchemistry.com

Silyl (B83357) enol ethers, including dienyloxysilanes, are generally prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as triethylsilyl chloride, in the presence of a base. wikipedia.org The resulting dienyloxysilane is a neutral, isolable compound that acts as a latent nucleophile. The triethylsilyl group enhances the nucleophilicity of the dienol system, allowing it to react with a wide range of electrophiles under mild conditions, often catalyzed by a Lewis acid. ox.ac.uk These reactions, such as alkylations, aldol (B89426) additions, Michael reactions, and Mannich reactions, proceed with varying degrees of diastereoselectivity. nsf.gov The versatility of these synthons allows for the conversion of carbonyl groups into a diverse array of other functional groups, making them indispensable tools in synthetic organic chemistry. byjus.com

The reactivity profile of dienyloxysilanes can be tuned by the choice of the silyl group and the reaction conditions. For instance, bulkier silyl groups can influence the stereochemical outcome of reactions. nih.gov The controlled generation and reaction of these nucleophiles are central to many synthetic strategies aimed at building molecular complexity efficiently.

Application in Total Synthesis of Natural Products and Architecturally Complex Molecules

The total synthesis of natural products is a significant driver for the development of new synthetic methods. purdue.edu Dienyloxysilanes are key building blocks in the assembly of complex natural products and other architecturally intricate molecules, providing a reliable method for forming crucial carbon-carbon bonds. nih.gov

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages. This approach is often more efficient than linear synthesis for complex targets. Dienyloxysilanes like this compound are ideal for convergent strategies because they are stable, can be prepared and purified separately, and can be coupled with other advanced intermediates under controlled conditions.

For example, a fragment containing the dienyloxysilane can be coupled with another complex fragment containing an electrophilic center. This approach has been utilized in the synthesis of various natural products where a key bond formation joins two major components of the molecule. The use of silyl bis-enol ethers, for instance, has been developed for the stereocontrolled coupling of ketones in a convergent synthesis of 1,4-diketones. proquest.com

Achieving precise stereochemical control is a primary challenge in the synthesis of complex molecules. ox.ac.uk The geometry of the dienyloxysilane (E or Z) and the choice of reaction conditions, including the Lewis acid catalyst and solvent, can profoundly influence the stereochemical outcome of its reactions. For instance, in aldol reactions, the use of silyl enol ethers can lead to either syn or anti products depending on whether the reaction proceeds through a metallocyclic or an acyclic transition state. nih.gov While silyl enol ethers are generally not nucleophilic enough to react directly with aldehydes, the addition of a Lewis acid enhances the electrophilicity of the carbonyl compound, facilitating the reaction through "open" transition states. ox.ac.uk The steric bulk of the silyl group can also play a role; for example, a bulkier triethylsilyl group can sometimes lead to lower selectivity compared to a trimethylsilyl (B98337) group in certain acid-catalyzed aldol reactions. nih.gov This ability to direct stereochemistry is critical in constructing the multiple stereocenters found in many natural products.

Development of Novel Synthetic Methodologies utilizing Dienyloxysilanes

The unique reactivity of dienyloxysilanes has spurred the development of innovative synthetic methods that expand the toolkit of organic chemists.

Silicon tethers are used to temporarily link two reacting partners, effectively converting an intermolecular reaction into an intramolecular one. This strategy often leads to increased efficiency, regioselectivity, and stereoselectivity. proquest.com A prominent example is the temporary silicon-tethered ring-closing metathesis (TST-RCM). nih.govsemanticscholar.org In this approach, two olefinic fragments are tethered to a central silicon atom, and a subsequent ring-closing metathesis reaction forms a medium-sized silacycle. These cyclic intermediates are valuable synthons that can undergo further transformations like protodesilylation or oxidation. nih.govsemanticscholar.org This methodology has been successfully applied to the diastereoselective synthesis of trisubstituted olefins and complex polyol fragments. rsc.orgnih.gov

Table 1: Examples of Silicon-Tethered Ring-Closing Metathesis (RCM) Applications
Reaction TypeTetherKey TransformationApplicationReference
Diastereoselective RCMSiliconFormation of cis-substituted 7-membered ringsSynthesis of 1,3-anti-diol subunits nih.gov
Intramolecular CouplingSiliconStereocontrolled coupling of ketones via silyl bis-enol ethersConvergent synthesis of 1,4-diketones proquest.com
Diastereoselective SynthesisSiliconFormation of E- and Z-trisubstituted olefinsSynthesis of allylic alcohols rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. illinois.edunih.gov Organosilanes, including silyl enol ethers, have emerged as attractive coupling partners due to their low toxicity, stability, and low cost compared to traditional organometallic reagents based on tin or boron. illinois.edunih.gov

In the Hiyama-Denmark coupling, organosilanes react with organic halides in the presence of a palladium catalyst. nih.govthieme-connect.com A key feature of these reactions is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a reactive pentacoordinate silicate intermediate. nih.govacs.org This activation enhances the polarization of the Si-C bond and facilitates the crucial transmetalation step. nih.gov More recent developments have introduced fluoride-free activation methods using organosilanols and their corresponding silanolates, which react under milder, base-mediated conditions. illinois.edunih.gov

Potential in Polymer and Materials Science Applications

The unique structure of silyl ethers, characterized by a silicon-oxygen-carbon (Si-O-C) bond, positions them as versatile building blocks in materials science. The dienyl functionality within a molecule like this compound could offer reactive sites for polymerization or grafting, while the triethylsilyl group influences properties such as solubility, stability, and degradability. These characteristics suggest significant potential in the development of advanced polymers and functional materials.

Poly(silyl ether) Chemistry and Degradable Materials

Poly(silyl ether)s (PSEs) are a class of silicon-based polymers recognized for their hydrolytically degradable backbones. nih.govnih.gov The Si-O-C linkage is susceptible to cleavage under acidic or basic conditions, breaking the polymer down into smaller, often non-toxic molecules like diols and silanols/siloxanes. nih.govnsf.gov This inherent instability contrasts with the high thermal stability of many silicon-containing polymers, making PSEs prime candidates for creating "smart" or sustainable materials designed for a finite lifespan. nih.gov

The synthesis of PSEs can be achieved through various methods, including the dehydrogenative cross-coupling of diols with dihydrosilanes and the hydrosilylation of dicarbonyl compounds. nih.govrsc.org The properties of the resulting polymer, such as degradation rate, thermal stability, and mechanical flexibility, can be precisely controlled by selecting the appropriate monomers. nih.govacs.org For instance, the incorporation of bulky substituents on the silicon atom can sterically hinder the Si-O-C bond, leading to slower hydrolysis and extended material durability. acs.org This tunability allows for the design of degradable materials tailored for specific applications, from single-use plastics to biomedical devices. nih.govnsf.gov

Table 1: Comparison of Polymerization Methods for Poly(silyl ether)s

Polymerization Method Monomers Common Catalysts Key Advantages
Dehydrogenative Coupling Dihydrosilanes and Diols Manganese (Mn), Rhodium (Rh), Iridium (Ir) Atom-economical (byproduct is H₂ gas), environmentally friendly. nih.govdicp.ac.cn
Hydrosilylation Polymerization Dihydrosilanes and Dicarbonyls Ruthenium (Ru), Rhodium (Rh), B(C₆F₅)₃ Provides a pathway to PSEs with specific functional groups. rsc.orguwaterloo.ca

| Condensation Polymerization | Dichlorosilanes and Diols | - | Traditional method, though can be limited by formation of cyclic oligomers. uwaterloo.caredalyc.org |

Contributions to Advanced Materials and Surface Modification

A dienyl silyl ether such as this compound could theoretically be used to modify surfaces in several ways:

Improved Filler-Matrix Adhesion: By treating an inorganic filler, the dienyl groups on the surface could polymerize or cross-link with a surrounding polymer matrix, leading to enhanced mechanical properties in the final composite material.

Creation of Functional Surfaces: The dienyl moiety could be used as a reactive handle for further chemical transformations, allowing for the attachment of biomolecules, catalysts, or other functional groups to a substrate.

Hydrophobic Coatings: The triethylsilyl group, along with the hydrocarbon portion of the molecule, would impart a nonpolar character to surfaces, which could be leveraged to create water-repellent coatings.

The ability to tailor surface chemistry is critical in fields ranging from microelectronics to biotechnology. nih.gov Silyl ethers provide a molecular bridge to impart desired functionalities onto a material's surface, enhancing everything from biocompatibility in medical implants to the charge-carrier mobility in organic transistors. nsf.govnih.gov

Table 2: Potential Applications of Silyl Ethers in Materials Science

Application Area Function of Silyl Ether Resulting Material Enhancement
Composite Materials Coupling Agent / Surface Modifier Improved filler dispersion, enhanced mechanical strength, better adhesion between organic and inorganic phases. specialchem.com
Biomedical Devices Component of degradable polymer networks Controlled degradation for drug delivery or tissue scaffolds. nsf.gov
Electronics Dielectric surface modification Improved performance and efficiency of organic field-effect transistors (OFETs). nih.gov

| Coatings | Reactive Intermediate / Additive | Enhanced adhesion, weather resistance, and hydrophobicity. scispace.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Dienyloxysilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Triethyl(penta-1,4-dien-3-yloxy)silane. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecule's framework can be assembled.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the triethylsilyl group and the penta-1,4-dien-3-yloxy moiety.

The protons of the triethylsilyl group typically appear in the upfield region. The methylene (B1212753) protons (-Si-CH ₂-CH₃) are expected to produce a quartet, resulting from coupling with the adjacent methyl protons. The methyl protons (-Si-CH₂-CH ₃) would, in turn, appear as a triplet.

The protons of the penta-1,4-dien-3-yloxy group are found in the downfield region characteristic of vinylic and oxygen-linked protons. The proton at the C-3 position (H-3), being attached to the carbon bearing the silyloxy group, would appear as a multiplet. The terminal vinylic protons (H-1 and H-5) and the internal vinylic protons (H-2 and H-4) would exhibit complex splitting patterns (e.g., doublet of doublets) due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted values are based on analogous structures and general NMR principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1, H-5 (terminal =CH₂)5.0 - 5.3ddJ (geminal) ≈ 1.5-2.5, J (cis) ≈ 9-12, J (trans) ≈ 15-18
H-2, H-4 (internal =CH-)5.7 - 6.0m-
H-3 (-CH-O-)4.8 - 5.1m-
-Si-CH ₂-CH₃0.6 - 1.0qJ ≈ 7-8
-Si-CH₂-CH0.9 - 1.2tJ ≈ 7-8

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing its hybridization and electronic environment.

For this compound, the olefinic carbons (C-1, C-2, C-4, C-5) are expected in the downfield region, typically between 115 and 140 ppm. The carbon atom bonded to the oxygen of the silyloxy group (C-3) would also be found in a characteristic downfield region. The aliphatic carbons of the triethylsilyl group are found in the upfield region of the spectrum, with the methylene carbon appearing slightly more downfield than the methyl carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted values are based on analogous structures such as (E)-Trimethyl(penta-1,3-dien-2-yloxy)silane. rsc.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-5 (=CH₂)115 - 120
C-2, C-4 (=CH)135 - 140
C-3 (-CH-O-)150 - 155
-Si-C H₂-CH₃5 - 10
-Si-CH₂-C H₃6 - 9

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. mpg.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show cross-peaks between the H-3 proton and the adjacent vinylic protons (H-2, H-4), as well as between the protons within the diene system (e.g., H-1 with H-2, H-4 with H-5). It would also confirm the coupling between the methylene and methyl protons of the ethyl groups. mpg.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the proton signal assigned to H-3 would show a cross-peak to the C-3 carbon signal. mpg.de

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula. For this compound (C₁₁H₂₂OSi), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass. rsc.orgrsc.org

Table 3: Calculated Exact Masses for this compound and its Common Adducts

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺•C₁₁H₂₂OSi198.14399
[M+H]⁺C₁₁H₂₃OSi199.15182
[M+Na]⁺C₁₁H₂₂ONaSi221.13374

Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which can then undergo fragmentation. libretexts.orgnih.gov The resulting pattern of fragment ions is a reproducible fingerprint that provides structural information. For silyl (B83357) ethers, fragmentation is often directed by the silicon atom.

A primary and highly characteristic fragmentation pathway for trialkylsilyl compounds is the loss of one of the alkyl groups. For this compound, the loss of an ethyl radical (•CH₂CH₃) would generate a stable, even-electron cation at [M-29]⁺. This is often one of the most abundant ions in the spectrum.

Other potential fragmentation pathways include:

Cleavage of the silicon-oxygen bond.

Rearrangement reactions involving hydrogen shifts, followed by cleavage. chromatographyonline.com

Fragmentation of the pentadienyl moiety, leading to smaller resonance-stabilized cations.

The analysis of these fragmentation pathways helps to confirm the presence of both the triethylsilyl group and the specific dienyloxy structure. nih.gov

Table 4: Predicted Major Fragment Ions for this compound in EI-MS

Fragment Ion (m/z)Proposed Structure / Loss
198[M]⁺• (Molecular Ion)
169[M - C₂H₅]⁺
115[Si(C₂H₅)₃]⁺
87[OSi(C₂H₅)₂]⁺
83[C₅H₇O]⁺ (Pentadienyloxy fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. fiveable.me The method measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. fiveable.me These frequencies correspond to the wavenumbers (typically expressed in cm⁻¹) in an IR spectrum. For a molecule like this compound, IR spectroscopy is instrumental in verifying the presence of its key structural features, such as the silyl enol ether and the dienyl moieties.

The analysis of the spectrum focuses on characteristic absorption bands. The absence of a strong carbonyl (C=O) absorption (typically found around 1700 cm⁻¹) and the presence of a strong Si-O-C band would confirm the successful conversion of a ketone precursor to the silyl enol ether. Most organic compounds contain C-H and C-C bonds, leading to characteristic absorptions for these groups as well. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Vibration Type
Alkene=C-H3100 - 3020Stretch
AlkeneC=C1680 - 1640Stretch
Silyl EtherSi-O-C1160 - 1000Stretch (often strong and broad)
AlkylC-H2960 - 2850Stretch
TriethylsilylSi-CH₂~1250Deformation

This table is generated based on typical frequency ranges for the specified functional groups. libretexts.orgresearchgate.netpressbooks.publibretexts.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone analytical technique for separating and identifying volatile and thermally stable compounds. It is exceptionally well-suited for the analysis of dienyloxysilanes, which are typically volatile enough for this method. The technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. dss.go.th

In a typical GC/MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. wiley.com Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, GC/MS analysis provides two critical pieces of information:

Purity Assessment: The gas chromatogram displays peaks corresponding to each component in the sample. The area of the peak for the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Structural Confirmation: The mass spectrum provides the molecular weight of the compound through the molecular ion peak (M⁺). Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, offers structural clues that can be used to confirm the identity of the compound. alfa-chemistry.com It is important to note that unexpected gas-phase reactions can sometimes occur within the mass spectrometer, potentially complicating spectral interpretation for some organosilicon compounds. wiley.com

Table 2: Typical GC/MS Parameters and Expected Data

ParameterDescription
GC Column Typically a non-polar or medium-polarity capillary column (e.g., TG-5 SILMS). wiley.com
Carrier Gas Inert gas, commonly Helium. wiley.com
Injection Mode Splitless or split, depending on sample concentration.
Ionization Electron Ionization (EI) is common for generating fragment patterns.
Data Output Retention time (from GC), molecular ion peak (M⁺), and mass-to-charge (m/z) values of fragment ions (from MS).
Expected M⁺ for C₁₁H₂₂OSi m/z = 198.15

Chromatographic Methods for Purification and Analysis (TLC, Flash Column Chromatography, HPLC, GPC)

A suite of chromatographic techniques is indispensable for the analysis, purification, and isolation of dienyloxysilanes. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. silicycle.com

Thin-Layer Chromatography (TLC) TLC is a rapid, inexpensive, and versatile analytical technique used for several purposes:

Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product. chemistryhall.com

Purity Check: Quickly assessing the number of components in a sample.

Solvent System Optimization: Identifying a suitable mobile phase for flash column chromatography. silicycle.com In TLC, a sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is placed in a sealed chamber with a solvent (mobile phase). youtube.com The solvent moves up the plate by capillary action, and compounds separate based on their polarity. The separation is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com

Flash Column Chromatography This is the primary technique for preparative purification of multigram quantities of organic compounds. orgsyn.org It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase (e.g., silica gel) through which the mobile phase is pushed under positive pressure.

A critical consideration for purifying silyl enol ethers like this compound is their potential instability on acidic stationary phases. reddit.com The acidic nature of standard silica gel can cause the cleavage of the silyl group. To mitigate this, the silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-3%). rochester.edu Alternatively, a less acidic stationary phase like neutral alumina (B75360) may be used. reddit.com

High-Performance Liquid Chromatography (HPLC) HPLC offers higher resolution and efficiency compared to flash chromatography and is used for both analytical purity assessment and preparative purification. alfa-chemistry.com For compounds like dienyloxysilanes that lack a strong UV chromophore, detection can be challenging. Therefore, universal detectors such as a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) are often employed instead of a standard UV detector. thermofisher.com HPLC can be performed in normal-phase or reversed-phase mode, depending on the specific separation requirements.

Gel Permeation Chromatography (GPC) Also known as Size-Exclusion Chromatography (SEC), GPC separates molecules based on their size or hydrodynamic volume, rather than their polarity. wikipedia.orgmicrobenotes.com The stationary phase consists of porous beads. Larger molecules cannot enter the pores and elute quickly, while smaller molecules penetrate the pores to varying degrees and elute later. youtube.com GPC is not typically the primary method for purifying small molecules like this compound from similar-sized impurities. Its main application in this context would be to separate the monomeric product from any high-molecular-weight polymeric byproducts that may have formed during the reaction. rsc.org

Table 3: Summary of Chromatographic Techniques

TechniquePrinciple of SeparationPrimary UseCommon Stationary PhaseKey Considerations
TLC PolarityAnalysis, Reaction MonitoringSilica Gel, AluminaRapid, small scale, helps optimize flash conditions. silicycle.comaga-analytical.com.pl
Flash Column PolarityPreparative PurificationSilica Gel, AluminaSilyl enol ether lability; may require deactivated silica. reddit.comrochester.edu
HPLC Polarity (Normal/Reversed Phase)High-Resolution Analysis & PurificationSilica, C18-modified SilicaRequires non-UV detectors (e.g., RI, CAD) for this compound. thermofisher.com
GPC Molecular SizePolymer Analysis, High MW Impurity RemovalCross-linked Polystyrene GelsNot suitable for separating molecules of similar size. wikipedia.org

Theoretical and Computational Chemistry Studies on Triethyl Penta 1,4 Dien 3 Yloxy Silane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of silyl (B83357) enol ethers. For a conjugated system like triethyl(penta-1,4-dien-3-yloxy)silane, these calculations can provide a detailed picture of the electron distribution and molecular orbitals.

The core of the electronic structure is the extended π-system of the penta-1,4-dien-3-yloxy fragment, which is in conjugation with the oxygen atom. This delocalization of π-electrons is a key feature, influencing the molecule's reactivity. e3s-conferences.org DFT studies on similar conjugated organic molecules have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties. e3s-conferences.org For this compound, the HOMO is expected to be located primarily on the dienyl ether moiety, making this part of the molecule nucleophilic.

The silicon-oxygen bond in silyl enol ethers has been a subject of theoretical interest. It is a strong covalent bond, and its character can be analyzed through computational methods. wikipedia.org The triethylsilyl group acts as a bulky electron-donating group, which can influence the stability and reactivity of the enol ether.

Table 1: Representative Theoretical Data for Silyl Enol Ether Systems from Quantum Chemical Calculations

ParameterTypical Calculated Value/ObservationSignificance for this compound
HOMO-LUMO Gap Varies depending on conjugation and substituentsA smaller gap suggests higher reactivity and potential for electronic transitions. e3s-conferences.org
Mulliken Charges Negative charge on the oxygen atom, positive on siliconIndicates the polarity of the Si-O bond and influences interactions with electrophiles and nucleophiles.
Bond Lengths C=C and C-O bond lengths intermediate between single and double bondsConfirms the delocalization of electrons within the conjugated dienyl ether system.
Si-O-C Bond Angle Typically wide, around 130-140°Reflects the steric and electronic influence of the triethylsilyl group.

Note: The values in this table are illustrative and based on general findings for silyl enol ethers. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Simulations and Transition State Modeling

Computational simulations are a powerful tool for investigating the mechanisms of reactions involving silyl enol ethers. These studies often focus on modeling transition states to understand reaction pathways and predict outcomes. For a dienyl silyl enol ether, pericyclic reactions are of particular interest.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile. longdom.org The penta-1,4-dien-3-yloxy system can potentially act as the diene component. Theoretical modeling of such reactions involves locating the transition state structure and calculating its energy, which corresponds to the activation barrier of the reaction. beilstein-journals.org The aromaticity of the transition state in pericyclic reactions is a key concept; reactions with aromatic transition states (involving 4n+2 electrons) are generally thermally allowed and have lower activation energies. bris.ac.uklibretexts.org

Furthermore, computational studies have been used to gain mechanistic insights into metal-catalyzed reactions of silyl enol ethers. For instance, in iron-catalyzed dicarbofunctionalization, computational studies have helped to elucidate the role of radical intermediates and the nature of the C-C bond formation. nih.gov Similarly, for nickel-catalyzed reactions, computational models have been used to understand the formation of key intermediates. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for complementing experimental data.

NMR Spectra Prediction: Density Functional Theory (DFT) calculations have become a standard method for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info For a molecule like this compound, these calculations would involve geometry optimization followed by the calculation of magnetic shielding tensors. d-nb.info Recent advancements, including machine learning approaches, have further improved the accuracy and speed of NMR predictions. nih.gov

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Generic Dienyl Silyl Enol Ether System

ProtonPredicted Chemical Shift Range (ppm)Influencing Factors
Vinylic Protons (C=CH) 4.5 - 6.5Conjugation, substitution, and stereochemistry.
Allylic Protons (C=C-CH) 1.5 - 2.5Shielding/deshielding effects of the double bond and silyl ether group.
Ethyl Protons on Si (-CH₂CH₃) 0.8 - 1.2 (CH₂) and 0.5 - 1.0 (CH₃)Proximity to the silicon atom.

Note: These are generalized ranges. Accurate prediction requires specific calculations for the target molecule.

IR Spectra Prediction: The prediction of IR spectra is achieved by calculating the vibrational frequencies of the molecule. These calculations can help in identifying characteristic absorption bands. For this compound, key predicted vibrations would include the C=C stretching of the diene system, the Si-O-C stretching, and the C-H stretching and bending modes.

Rationalization and Prediction of Stereochemical Outcomes

Theoretical and computational studies are particularly powerful in rationalizing and predicting the stereochemical outcomes of reactions. For silyl enol ethers, the formation of (E) or (Z) isomers is a critical aspect.

Computational studies have been employed to understand the stereoselectivity in the synthesis of silyl enol ethers. For example, in the cobalt-driven synthesis of (Z)-silyl enol ethers, DFT calculations have shown that the (Z)-isomer can be energetically favored due to reduced steric hindrance in the transition state. acs.org These calculations provide a theoretical basis for the observed stereoselectivity. acs.org

In reactions where new stereocenters are formed, such as in the silyl enol ether Prins cyclization, computational modeling of chair-like transition states has been used to explain the high diastereoselectivity observed in the formation of substituted tetrahydropyran-4-ones. acs.org For this compound, similar computational approaches could be used to predict the stereochemical outcome of its reactions, for instance, in cycloadditions or aldol-type reactions. Computational studies on nickel-catalyzed reactions have suggested that η³-coordination in an intermediate is likely the origin of stereoselectivity. acs.orgnih.gov

Emerging Research Directions and Future Perspectives in Dienyloxysilane Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Stereoselectivity

The quest for more efficient and selective chemical transformations is a central theme in modern chemistry. For dienyloxysilanes, this translates into the development of sophisticated catalytic systems that can precisely control reaction outcomes. Researchers are moving beyond traditional catalysts to explore novel solutions that offer enhanced reactivity and, crucially, high stereoselectivity—the ability to control the three-dimensional arrangement of atoms in a molecule.

Recent research has highlighted the utility of dual catalytic systems, for example, employing zinc acetate (B1210297) in conjunction with N-methyl morpholine (B109124) for the reduction of carboxylic acids using hydrosilanes. nottingham.ac.uk Such systems demonstrate how the interplay between multiple catalysts can activate substrates and reagents in unique ways, leading to improved reaction efficiency. nottingham.ac.uk The development of novel catalytic hydrosilane-mediated reactions is a significant area of exploration. nottingham.ac.uk For instance, the use of a zinc acetate-catalyzed system with phenylsilane (B129415) has been shown to be effective in the reduction of amides, a transformation of broad utility. nottingham.ac.uk

These advancements are applicable to dienyloxysilane chemistry, where controlling the reactivity of the silicon-oxygen bond and the diene system is paramount. The goal is to develop catalysts that can facilitate complex bond formations while dictating the stereochemical outcome, which is critical for creating specific isomers of a target molecule.

Table 1: Comparison of Catalytic System Approaches

Catalytic Approach Key Features Potential Impact on Dienyloxysilane Chemistry
Dual Catalysis Utilizes two or more catalysts to promote different steps of a reaction sequence. Enables complex transformations in a single pot, improving efficiency and reducing waste.
Hydrosilane Activation Employs catalysts (e.g., zinc acetate) to activate the Si-H bond of hydrosilanes for reduction reactions. nottingham.ac.uk Offers milder and more selective methods for reactions involving the silane (B1218182) moiety.

| Asymmetric Catalysis | Uses chiral catalysts to favor the formation of one enantiomer or diastereomer over others. | Crucial for the synthesis of stereochemically pure compounds for materials science applications. |

Exploration of Flow Chemistry and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. Flow chemistry and other sustainable synthetic methodologies are at the heart of this transformation, offering significant advantages over traditional batch processing. neuroquantology.comchemistryjournals.net

Flow chemistry, or continuous-flow synthesis, involves pumping reactants through a series of tubes or microreactors. neuroquantology.com This technique allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous reagents. neuroquantology.comnih.gov For the synthesis and modification of dienyloxysilanes, flow chemistry can enable rapid optimization and scale-up of processes, bridging the gap between laboratory discovery and industrial production. nih.gov The use of microreactors, for instance, has been successfully applied to the precision synthesis of long-chain silane coupling agents, significantly reducing reaction times and minimizing side reactions. researchgate.net

Sustainable synthesis also encompasses the use of environmentally benign solvents, catalysts, and energy sources. chemistryjournals.netnih.gov Biocatalysis, which uses enzymes to perform chemical transformations, is a powerful green alternative to conventional methods. chemistryjournals.net Enzymes operate under mild conditions, such as ambient temperatures and in aqueous media, which reduces energy consumption and the need for hazardous organic solvents. chemistryjournals.net The development of biocatalytic routes for the synthesis or functionalization of dienyloxysilanes represents a key area for future research.

Table 2: Batch Processing vs. Continuous Flow Chemistry

Parameter Traditional Batch Processing Continuous Flow Chemistry
Process Control Limited; parameters can vary within the vessel. Precise control over temperature, pressure, and residence time. neuroquantology.com
Scalability Often challenging and requires re-optimization. More straightforward and predictable scale-up. neuroquantology.com
Safety Higher risk with large volumes of hazardous materials. Enhanced safety due to small reactor volumes and better heat transfer. nih.gov

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields, better selectivity, and reduced waste. researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. eurekalert.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with increasing accuracy. nih.govnih.gov For dienyloxysilane chemistry, this means that AI can help chemists design more efficient synthetic routes and predict the products of complex reactions before a single experiment is run. eurekalert.org

One approach combines traditional reaction templates with the pattern recognition capabilities of neural networks. nih.govnih.govresearchgate.net By training on thousands of experimental reaction records from patents and literature, these models can learn to rank a list of possible products and identify the most likely major product. nih.govnih.gov In cross-validation studies, such models have demonstrated the ability to assign the correct product a top rank in over 70% of cases. nih.govnih.govresearchgate.net

Furthermore, generative AI models are being developed not just to predict outcomes but to design novel molecules and the synthetic "recipes" to create them. youtube.com This integrated approach ensures that the computationally designed molecules are synthetically accessible. youtube.com By fine-tuning these models on specific reaction classes, such as those involving dienyloxysilanes, researchers can accelerate the discovery of new reactions and molecules with desired properties. rsc.org

Table 3: AI/ML in Chemical Reaction Design

AI/ML Application Description Research Finding Example
Reaction Outcome Prediction A model is trained on existing reaction data to predict the major product from a given set of reactants. nih.gov A trained model correctly ranked the major product as #1 in 71.8% of cases in a 5-fold cross-validation. nih.govnih.govresearchgate.net
Retrosynthesis Planning AI algorithms suggest a step-by-step pathway to synthesize a target molecule from available starting materials. Computer-aided synthesis design has existed for over 40 years, with modern AI significantly improving suggestion quality. nih.gov
Novel Ligand/Catalyst Design Generative models are used to propose new molecular structures for ligands or catalysts with potentially enhanced performance. rsc.org A chemical language model was used to generate novel chiral ligands for asymmetric reactions. rsc.org

| Process Optimization | ML algorithms can optimize reaction conditions (e.g., temperature, concentration) to maximize yield and selectivity. | Random Forest algorithms have been used to predict yields for cross-coupling reactions, reducing experimental workload. researchgate.net |

Unexplored Applications in Interdisciplinary Chemical Research

While the synthetic utility of Triethyl(penta-1,4-dien-3-yloxy)silane is well-established, its potential applications in interdisciplinary fields remain largely untapped. The unique combination of a reactive silyl (B83357) ether and a conjugated diene system makes it an attractive building block for materials science, polymer chemistry, and surface modification, excluding direct clinical or biological uses.

In materials science , dienyloxysilanes can serve as precursors to functional polymers and hybrid organic-inorganic materials. The silane group can be hydrolyzed to form silanols, which can then participate in condensation reactions to create polysiloxane networks. The diene functionality can be engaged in polymerization reactions like Diels-Alder cycloadditions to create cross-linked materials with tailored thermal and mechanical properties.

In polymer chemistry , silanes are widely used as coupling and dispersing agents to improve the properties of composite materials. specialchem.com They enhance the adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and the polymer matrix, leading to improved strength and durability. specialchem.com this compound could be used to functionalize filler surfaces, with the diene group available for subsequent grafting or cross-linking into the polymer backbone. Silanes are also used as crosslinking agents for polymers like polyethylene (B3416737) to improve temperature and chemical resistance. specialchem.com

The ability to functionalize surfaces is another promising avenue. Using techniques like "click chemistry," polymers containing silane groups can be synthesized and then grafted onto surfaces to create coatings with specific properties, such as low surface energy. drexel.edu The dienyloxysilane structure offers a versatile handle for such surface modifications.

Table 4: Potential Interdisciplinary Applications of Dienyloxysilanes

Research Area Potential Role of this compound Desired Outcome
Polymer Composites As a coupling agent to functionalize inorganic fillers. specialchem.com Improved filler dispersion and enhanced mechanical properties of the composite material. specialchem.com
Advanced Coatings Precursor for surface modification to create functionalized surfaces. Coatings with tailored properties such as hydrophobicity, adhesion, or reactivity.
Cross-linked Polymers Acts as a cross-linking agent through its diene functionality. specialchem.com Polymers with increased thermal stability, creep resistance, and chemical resistance. specialchem.com

| Organic-Inorganic Hybrids | Serves as a molecular bridge between an inorganic siloxane network and an organic polymer. | Novel materials with combined properties of both organic and inorganic components. |

Q & A

Q. What are the standard synthetic procedures for preparing Triethyl(penta-1,4-dien-3-yloxy)silane?

The compound is synthesized via a nucleophilic substitution reaction. A typical method involves reacting 1,4-pentadien-3-ol with triethylsilyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is used as a base, and catalytic DMAP accelerates the reaction. The mixture is cooled to 0°C to minimize side reactions. Purification is achieved via column chromatography or distillation .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Working under inert gas (N₂/Ar) due to potential reactivity with moisture.
  • Using PPE (nitrile gloves, safety goggles, lab coats).
  • Avoiding skin/eye contact; immediate rinsing with water if exposed.
  • Proper disposal via licensed waste management services, as the compound may exhibit aquatic toxicity .

Q. Which analytical techniques are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C, ²⁹Si) confirms structure and purity. For example, the allylic proton resonance in the penta-1,4-dienyl group appears as a multiplet between δ 5.0–6.0 ppm.
  • FT-IR identifies functional groups (e.g., Si-O-C stretch ~1050 cm⁻¹).
  • Mass spectrometry (EI or ESI) verifies molecular ion peaks .

Advanced Research Questions

Q. How can regio- and stereoselectivity be controlled in reactions involving this compound?

The compound’s allylic ether moiety enables selective transformations. For example:

  • Diboration reactions proceed with stereochemical control at the central carbon, influenced by steric effects of the triethylsilyl group.
  • Coordination with transition metals (e.g., Pd or Rh catalysts) can direct cross-coupling reactions to specific positions. Computational modeling (DFT) helps predict selectivity trends .

Q. What challenges arise in crystallographic structure determination of this compound, and how are they resolved?

  • Low crystallinity : Vapor diffusion or slow evaporation in non-polar solvents (hexane/ether) improves crystal growth.
  • Disorder in the allylic chain : SHELXL refinement with restraints on bond lengths/angles mitigates this. ORTEP-3 visualizes thermal ellipsoids to validate structural accuracy .

Q. How does the triethylsilyl group influence reaction kinetics compared to bulkier silyl protecting groups?

  • The triethylsilyl group balances steric protection with moderate electron-donating effects, accelerating nucleophilic substitutions compared to tert-butyldimethylsilyl (TBS) analogues.
  • Kinetic studies (e.g., UV-Vis monitoring) show 2–3× faster deprotection under acidic conditions relative to TBS .

Q. What methodological strategies address contradictions in spectroscopic data for derivatives of this compound?

  • Dynamic NMR : Resolves conformational exchange broadening in allylic protons.
  • Heteronuclear correlation experiments (HSQC/HMBC) clarify ambiguous ¹³C-¹H couplings.
  • DFT-calculated chemical shifts (e.g., using Gaussian) validate experimental spectra .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of complex natural products?

It serves as a key intermediate in stereoselective homologation reactions. For instance:

  • In the synthesis of Sch 725674 (a macrolide antibiotic), the allylic ether undergoes boronate cross-coupling to install a 1,3-diol motif with >95% enantiomeric excess .

Q. What role does this compound play in catalytic cycles?

  • As a transient protecting group, it enhances substrate solubility in Pd-catalyzed Heck reactions.
  • In photoredox catalysis, the silyl group stabilizes radical intermediates, enabling C–H functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.